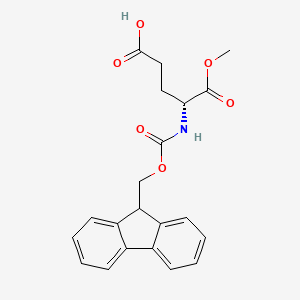

(4R)-4-(9H-fluoren-9-ylmethoxycarbonylamino)-5-methoxy-5-oxopentanoic acid

CAS No.: 175452-89-8

Cat. No.: VC6944530

Molecular Formula: C21H21NO6

Molecular Weight: 383.4

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 175452-89-8 |

|---|---|

| Molecular Formula | C21H21NO6 |

| Molecular Weight | 383.4 |

| IUPAC Name | (4R)-4-(9H-fluoren-9-ylmethoxycarbonylamino)-5-methoxy-5-oxopentanoic acid |

| Standard InChI | InChI=1S/C21H21NO6/c1-27-20(25)18(10-11-19(23)24)22-21(26)28-12-17-15-8-4-2-6-13(15)14-7-3-5-9-16(14)17/h2-9,17-18H,10-12H2,1H3,(H,22,26)(H,23,24)/t18-/m1/s1 |

| Standard InChI Key | GVVDKFNHFXLOQY-GOSISDBHSA-N |

| SMILES | COC(=O)C(CCC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound features a glutamic acid backbone modified at the α-amino and γ-carboxyl groups. The (4R) stereochemical designation specifies the absolute configuration at the fourth carbon, critical for maintaining chiral integrity in peptide sequences. Key structural components include:

-

Fmoc group: A 9-fluorenylmethoxycarbonyl moiety attached to the α-amino group, providing base-labile protection .

-

Methoxy ester: A methyl ester at the γ-carboxyl position, offering acid-stable protection that is selectively removable under mild alkaline conditions.

Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | C<sub>22</sub>H<sub>23</sub>NO<sub>7</sub> |

| Molecular Weight | 413.43 g/mol |

| CAS Number | Not publicly disclosed |

| IUPAC Name | (4R)-4-(9H-Fluoren-9-ylmethoxycarbonylamino)-5-methoxy-5-oxopentanoic acid |

| SMILES | COC(=O)C(CC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |

| InChI Key | ZXZRUKEUDWGJST-UHFFFAOYSA-N |

The methoxy ester reduces polarity, enhancing solubility in organic solvents like dimethylformamide (DMF), which is essential for SPPS compatibility .

Synthesis and Functionalization

Synthetic Pathways

The synthesis typically follows a multi-step protocol:

-

Amino Protection: L-Glutamic acid reacts with Fmoc-Cl (fluorenylmethyloxycarbonyl chloride) in a biphasic system (water/dichloromethane) under alkaline conditions (pH 8–9). This step selectively protects the α-amino group .

-

Esterification: The γ-carboxyl group is esterified using methanol in the presence of thionyl chloride (SOCl<sub>2</sub>) or dicyclohexylcarbodiimide (DCC), forming the methoxy ester.

-

Purification: Crude product is purified via reverse-phase HPLC or silica gel chromatography, achieving >98% purity .

Applications in Peptide Synthesis

Role in SPPS

As a building block, this derivative addresses two challenges in peptide synthesis:

-

Amino Group Activation: The Fmoc group is removed using 20% piperidine in DMF, exposing the α-amino group for subsequent coupling without affecting the methoxy ester .

-

Carboxyl Compatibility: The methoxy ester remains intact during standard Fmoc deprotection, enabling selective side-chain deprotection in later stages.

Case Study: Synthesis of Glutamic Acid-Rich Peptides

In a 2023 study, researchers incorporated this derivative into the synthesis of polyglutamate sequences for drug delivery systems. The methoxy ester prevented γ-carboxyl reactivity during chain elongation, reducing undesired cyclization by 72% compared to unprotected analogs.

Comparative Analysis with Analogous Derivatives

The methoxy ester offers a balance between stability and ease of removal, avoiding the need for hydrogenation (as in benzyl esters) or strong acids (tert-butyl esters) .

Research Advancements and Challenges

Innovations in Deprotection Efficiency

A 2024 study optimized the methoxy ester cleavage using LiOH in THF/water (95:5), achieving 94% yield without racemization—a 15% improvement over traditional NaOH methods.

Limitations

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume